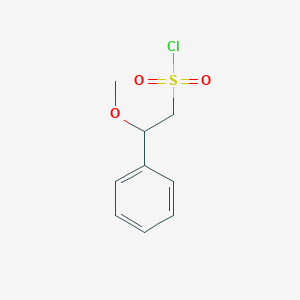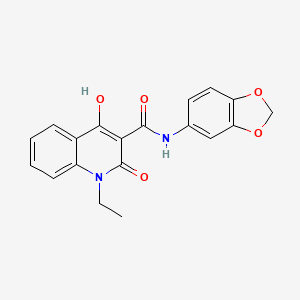
2-Methoxy-2-phenylethane-1-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxy-2-phenylethane-1-sulfonyl chloride is a synthetic intermediate used in the preparation of sulfonamide and substituted ether compounds. It has the molecular formula C₉H₁₁ClO₃S and a molecular weight of 234.69 g/mol. This compound is primarily used in research and industrial applications due to its reactivity and versatility.
Méthodes De Préparation
The preparation of 2-Methoxy-2-phenylethane-1-sulfonyl chloride involves several synthetic routes. One common method includes the reaction of 2-methoxy-2-phenylethanol with chlorosulfonic acid under controlled conditions. The reaction typically requires an inert atmosphere and low temperatures to prevent decomposition and side reactions. Industrial production methods may involve continuous flow processes to ensure consistent quality and yield .
Analyse Des Réactions Chimiques
2-Methoxy-2-phenylethane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by nucleophiles such as amines or alcohols.
Oxidation and Reduction: While specific oxidation and reduction reactions for this compound are less common, it can be involved in redox reactions depending on the reagents used.
Common Reagents and Conditions: Typical reagents include bases like pyridine or triethylamine for substitution reactions. The reactions are often carried out in solvents like dichloromethane or tetrahydrofuran under anhydrous conditions.
Major Products: The major products formed from these reactions are sulfonamides, sulfonate esters, and other substituted derivatives.
Applications De Recherche Scientifique
2-Methoxy-2-phenylethane-1-sulfonyl chloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: In biological research, it can be used to modify biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: It serves as a precursor in the synthesis of drugs, particularly those involving sulfonamide groups.
Industry: The compound is utilized in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism by which 2-Methoxy-2-phenylethane-1-sulfonyl chloride exerts its effects involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The molecular targets include nucleophiles such as amines, alcohols, and thiols, which can form stable sulfonamide, sulfonate ester, and sulfonate thioester bonds, respectively.
Comparaison Avec Des Composés Similaires
2-Methoxy-2-phenylethane-1-sulfonyl chloride can be compared with other sulfonyl chlorides such as:
Methanesulfonyl chloride: A simpler sulfonyl chloride used in similar substitution reactions but with different reactivity and selectivity.
Benzenesulfonyl chloride: Another sulfonyl chloride with a benzene ring, used in the synthesis of sulfonamides and sulfonate esters.
p-Toluenesulfonyl chloride: Known for its use in organic synthesis, particularly in the protection of hydroxyl groups.
The uniqueness of this compound lies in its methoxy and phenyl substituents, which can influence the reactivity and selectivity of the compound in various chemical reactions.
Propriétés
IUPAC Name |
2-methoxy-2-phenylethanesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO3S/c1-13-9(7-14(10,11)12)8-5-3-2-4-6-8/h2-6,9H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDRJHFBEKLVMKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CS(=O)(=O)Cl)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-{4-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-1-phenyl-1H-1,2,3-triazol-5-yl}pyridine](/img/structure/B3009261.png)



![2-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-indol-2-yl}-N-({[3-(trifluoromethyl)phenyl]carbamothioyl}amino)acetamide](/img/structure/B3009266.png)
![5-[(4-chlorophenyl)sulfanyl]-N-(3,4-dichlorophenyl)-1,2,3-thiadiazole-4-carboxamide](/img/structure/B3009268.png)
![5,5-dioxo-4,6-dihydrothieno[3,4-b]furan-3-carboxylic acid](/img/structure/B3009270.png)

![1-[2-(4-Benzylpiperazin-1-yl)-1,3-thiazol-4-yl]ethanone;hydrobromide](/img/structure/B3009275.png)

![1-[(2-FLUOROPHENYL)METHYL]PIPERAZINE DIHYDROCHLORIDE](/img/structure/B3009278.png)



